molecular formula C17H21Br2N3O3 B12744534 Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester CAS No. 110009-09-1

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester

Cat. No.: B12744534
CAS No.: 110009-09-1
M. Wt: 475.2 g/mol
InChI Key: XVUJEYJYBBIJPU-UHFFFAOYSA-N
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Description

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multi-step organic reactions. The starting materials often include glycine derivatives and quinazolinone precursors. The reaction conditions may involve:

    Bromination: Introduction of bromine atoms to the quinazolinone ring.

    Esterification: Formation of the ester linkage between glycine and the quinazolinone derivative.

    Catalysts and Solvents: Use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the quinazolinone ring or bromine atoms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce new substituents to the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved may include:

    Inhibition of Enzymes: Blocking the activity of specific enzymes.

    Receptor Binding: Modulating the activity of receptors involved in cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Glycine Esters: Compounds with ester linkages involving glycine.

Uniqueness

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

110009-09-1

Molecular Formula

C17H21Br2N3O3

Molecular Weight

475.2 g/mol

IUPAC Name

2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(diethylamino)acetate

InChI

InChI=1S/C17H21Br2N3O3/c1-4-21(5-2)10-15(23)25-7-6-22-11(3)20-16-13(17(22)24)8-12(18)9-14(16)19/h8-9H,4-7,10H2,1-3H3

InChI Key

XVUJEYJYBBIJPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)OCCN1C(=NC2=C(C1=O)C=C(C=C2Br)Br)C

Origin of Product

United States

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